1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16-11-17(2)13-26(12-16)23(29)22(28)19-14-25(20-8-4-3-7-18(19)20)15-21(27)24-9-5-6-10-24/h3-4,7-8,14,16-17H,5-6,9-13,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJCFVBBMQQPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for the compound is . The structure features a piperidine ring, an indole moiety, and a ketone functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain piperidine derivatives demonstrate potent activity against various bacterial strains. Although specific data on the compound is limited, its structural similarities with known active compounds suggest potential antimicrobial efficacy .
Enzyme Inhibition
The compound's structure suggests it may interact with key enzymes involved in metabolic pathways. For example, studies on related piperidine compounds have reported inhibition of α-glucosidase, which is crucial for carbohydrate metabolism. This inhibition can lead to therapeutic effects in managing conditions like diabetes .
Neuropharmacological Effects
Piperidine derivatives are known to affect neurotransmitter systems. The compound may influence serotonin receptors (5-HT receptors), as indicated by related studies that show piperidine compounds can act as antagonists at these sites. This action could have implications for treating mood disorders and anxiety .
Study 1: Antimicrobial Evaluation
A study evaluated various piperidine derivatives for antimicrobial activity. Compounds similar to our target exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the piperidine structure could enhance activity, suggesting that our compound might also possess similar properties .
| Compound | Activity Against Bacteria | Mechanism |
|---|---|---|
| Compound A | Effective against E. coli | Cell wall disruption |
| Compound B | Effective against S. aureus | Protein synthesis inhibition |
| Target Compound | Potentially effective | Hypothetical based on structure |
Study 2: Enzyme Inhibition Assay
In another research setting, derivatives were synthesized to evaluate their inhibitory effects on α-glucosidase. The study found that certain polar groups on the phenyl ring significantly enhanced inhibitory activity. This finding supports the hypothesis that our compound could similarly inhibit this enzyme due to its structural features .
| Derivative | IC50 (µM) | Binding Mode |
|---|---|---|
| Derivative 1 | 10 | Competitive |
| Derivative 2 | 5 | Non-competitive |
| Target Compound | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include derivatives with variations in the piperidine/indole substituents or diketone linkages. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison
Key Observations :
Steric Effects : The 3,5-dimethylpiperidine group in the target compound introduces greater steric bulk compared to analogs with single methyl () or unsubstituted piperidine (). This could enhance selectivity for hydrophobic binding pockets in biological targets .
Electronic Effects : Substitutions on the indole ring (e.g., 2-methyl in ) influence electron density distribution, which could modulate interactions with aromatic residues in enzymes or receptors .
Methodological Considerations for Structural Similarity Analysis
Chemical similarity metrics, such as the Tanimoto coefficient , are critical for comparing compounds in drug discovery . For example:
- Fingerprint-Based Comparison : Using Morgan fingerprints (radius=2), the target compound shares ~70–80% similarity with its analogs in and , primarily due to conserved indole and diketone motifs. Differences arise in the piperidine/pyrrolidine substituents .
- Functional Group Analysis: The pyrrolidinyl-oxoethyl chain introduces a unique hydrogen-bond acceptor (ketone) and donor (pyrrolidine N-H), absent in simpler analogs, which may confer distinct target-binding profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3,5-dimethylpiperidin-1-yl)-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Formation of the indole core using precursors like indole-3-carboxaldehyde.
- Step 2 : Alkylation of the indole intermediate with ethylating agents (e.g., ethyl bromide) under basic conditions.
- Step 3 : Oxidation of the intermediate to introduce the dione functionality using reagents like potassium permanganate or chromium trioxide .
- Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with triethylamine often used to drive reactions .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : To confirm the presence of piperidine, indole, and dione moieties.
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bonds in indole/pyrrolidine groups.
- Mass Spectrometry (GC-MS or LC-MS) : Molecular ion peaks (e.g., m/z ~381 for the parent ion) and fragmentation patterns validate the structure .
- High-Performance Liquid Chromatography (HPLC) : Assess purity, particularly after oxidation steps .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for neurotransmitter receptors like serotonin or dopamine receptors).
- Cytotoxicity Screening : Use cell lines (e.g., HEK293 or HeLa) to assess IC₅₀ values via MTT assays .
Advanced Research Questions
Q. How can researchers optimize reaction yield and purity during synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Improve mixing and temperature control for oxidation steps, reducing side reactions .
- Advanced Purification : Employ column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative HPLC to isolate high-purity fractions .
- Catalytic Optimization : Screen palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying pyrrolidine substituents or indole positions) to isolate pharmacophoric groups. For example, replacing pyrrolidin-1-yl with piperidin-1-yl alters target affinity .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with targets like GPCRs or kinases, reconciling divergent experimental results .
- Meta-Analysis : Aggregate data from high-throughput screens to identify trends in activity across cell types or assay conditions .
Q. How can researchers design experiments to probe the compound’s metabolic stability?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound depletion via LC-MS.
- CYP450 Inhibition Studies : Use fluorogenic probes (e.g., CYP3A4/CYP2D6) to assess isoform-specific interactions.
- Stable Isotope Tracing : Label the dione or pyrrolidine moieties with ¹³C to track metabolic pathways in vivo .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Disrupt putative targets (e.g., receptors or enzymes) in cell lines to confirm functional dependency.
- Thermal Shift Assays (TSA) : Measure target protein stabilization upon compound binding to identify direct interactions.
- Transcriptomic Profiling : RNA-seq or single-cell sequencing to map downstream signaling pathways affected by the compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?
- Methodological Answer :
- Model Validation : Compare IC₅₀ values in monolayer (2D) vs. spheroid/organoid (3D) cultures, noting differences in drug penetration and hypoxia.
- Microenvironment Mimicry : Supplement 3D models with extracellular matrix components (e.g., Matrigel) to better replicate in vivo conditions.
- Metabolomic Profiling : Identify metabolic adaptations in 3D models that may confer resistance .
Q. What factors explain variability in enzymatic inhibition potency across studies?
- Methodological Answer :
- Assay Condition Optimization : Standardize buffer pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Enzyme Source : Compare recombinant vs. native enzyme preparations, which may differ in post-translational modifications.
- Allosteric Modulation : Test for non-competitive inhibition by pre-incubating the compound with the enzyme before substrate addition .
Methodological Resources
- Key References :
- Synthesis and oxidation steps .
- Biological activity profiling .
- Computational modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
